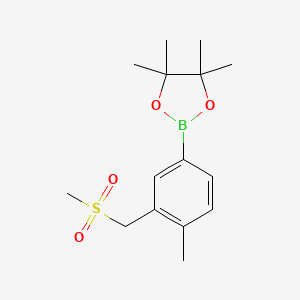
4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis, but also have a wide range of applications in pharmacy and biology .
Molecular Structure Analysis
The molecular structure of organoboron compounds can be characterized by various methods such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis
Organoboron compounds are known for their high reactivity in various transformation processes. They are often used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The compound has been synthesized and characterized by single crystal X-ray diffraction, showing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom. This characterization is crucial for understanding its chemical properties and potential applications (Coombs et al., 2006).
Inhibitory Activity Against Serine Proteases
The synthesis of derivatives of this compound and their inhibitory activity against serine proteases like thrombin have been studied. This is significant for potential therapeutic applications in blood coagulation and related disorders (Spencer et al., 2002).
Application in Fluorescent Probes
A new derivative was synthesized for detecting H2O2 in living cells, showing its potential in biological and medical research, particularly for studying cellular oxidative stress (Nie et al., 2020).
Crystal Structure and DFT Study
The molecular structures of certain derivatives were confirmed by spectroscopy and X-ray diffraction, and further analyzed using density functional theory (DFT). This provides insights into the electronic properties and stability of these compounds (Huang et al., 2021).
Synthesis of Stilbene Derivatives
Stilbene derivatives of this compound have been synthesized, showing potential in the synthesis of materials for LCD technology and possibly as therapeutics for neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties
The electrochemical properties of sulfur-containing organoboron compounds, including derivatives of this compound, have been studied, indicating potential applications in electrochemistry and material science (Tanigawa et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane Organoboron compounds like this one are known to have a wide range of applications in pharmacy and biology . They are usually used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The mode of action of 4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane It is known that boronic acid compounds, which this compound is a derivative of, are often used in the organic synthesis of drugs . They are utilized in various transformation processes due to their high stability, low toxicity, and high reactivity .
Biochemical Pathways
The specific biochemical pathways affected by 4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane Boronic acid compounds are known to be used in the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
The molecular and cellular effects of 4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane Boronic acid compounds are known to be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane Boronic ester bonds are known to be widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Zukünftige Richtungen
Organoboron compounds have a wide range of applications in various fields, including medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity . They are expected to continue to play an important role in these fields in the future.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-methyl-3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-11-7-8-13(9-12(11)10-21(6,17)18)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHIDHWYSPJRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

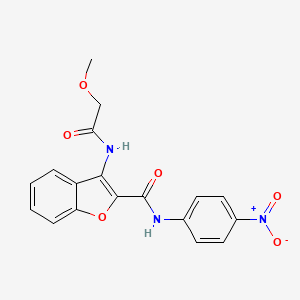
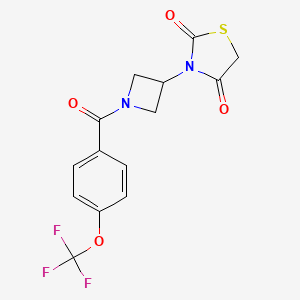
![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2413589.png)
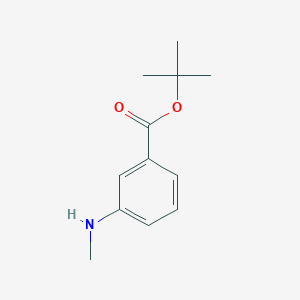

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2413593.png)
![N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413594.png)
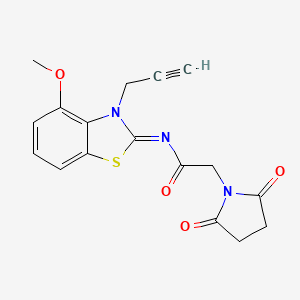
![1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B2413598.png)
![1-(4-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2413599.png)
![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413600.png)
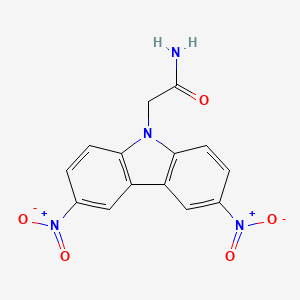
![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2413604.png)
![benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride](/img/structure/B2413606.png)